molecular formula C17H18N2O2 B13226917 2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile

2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile

Katalognummer: B13226917
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: MFADTYLUZSATGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C17H18N2O2. This compound is characterized by the presence of a benzonitrile core substituted with a 2-methoxyethylamino group and a 3-methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile typically involves the reaction of 2-amino-5-cyano-3-methylbenzoic esters or diesters with methylamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated products.

Wissenschaftliche Forschungsanwendungen

2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzonitrile core with methoxyethylamino and methoxyphenyl groups makes it a versatile compound for various research applications.

Eigenschaften

Molekularformel

C17H18N2O2

Molekulargewicht

282.34 g/mol

IUPAC-Name

2-(2-methoxyethylamino)-5-(3-methoxyphenyl)benzonitrile

InChI

InChI=1S/C17H18N2O2/c1-20-9-8-19-17-7-6-14(10-15(17)12-18)13-4-3-5-16(11-13)21-2/h3-7,10-11,19H,8-9H2,1-2H3

InChI-Schlüssel

MFADTYLUZSATGT-UHFFFAOYSA-N

Kanonische SMILES

COCCNC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.